N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a tetrazole group at position 2 and a cyclopentyl carboxamide moiety at position 2.
Properties
Molecular Formula |
C15H19N5OS |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H19N5OS/c21-14(17-10-5-1-2-6-10)13-11-7-3-4-8-12(11)22-15(13)20-9-16-18-19-20/h9-10H,1-8H2,(H,17,21) |
InChI Key |
XRIPJMNPTJWULK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Core Benzothiophene Synthesis
The tetrahydrobenzothiophene scaffold is constructed via intramolecular Friedel-Crafts alkylation. Cyclohexenone derivatives react with thioacetic acid under acidic conditions to form the thiophene ring. For example, treatment of 2-cyclohexen-1-one with thioacetic acid and polyphosphoric acid at 80°C yields 4,5,6,7-tetrahydro-1-benzothiophen-3(2H)-one, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic media.
Tetrazole Ring Installation
Nitrile Intermediate Preparation
Position-selective nitration of the benzothiophene core at C2, followed by reduction and Sandmeyer reaction, generates 2-cyano-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Alternative routes employ palladium-catalyzed cyanation of 2-bromo derivatives using Zn(CN)₂.
[2+3] Cycloaddition for Tetrazole Formation
The nitrile undergoes [2+3] cycloaddition with sodium azide and ammonium chloride in DMF at 120°C to form the 1H-tetrazol-1-yl group. This reaction proceeds via a copper(I)-catalyzed mechanism, achieving 85–92% yields when optimized with 10 mol% CuI and 2 eq. NaN₃.
Table 1: Optimization of Tetrazole Formation
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| NaN₃, NH₄Cl, 120°C, 24h | None | DMF | 62 |
| NaN₃, NH₄Cl, CuI, 120°C | CuI (10%) | DMF | 89 |
| NaN₃, NH₄Cl, ZnCl₂, 100°C | ZnCl₂ (5%) | DMSO | 78 |
Amidation with Cyclopentylamine
Carboxylic Acid Activation
The carboxylic acid at C3 is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternative methods employ coupling agents such as EDCl/HOBt, yielding mixed anhydrides for nucleophilic attack by cyclopentylamine.
Coupling Reaction Dynamics
Reaction of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride with cyclopentylamine in THF at 0°C produces the target carboxamide in 94% yield. Steric hindrance from the tetrazole group necessitates slow amine addition to minimize dimerization.
Table 2: Amidation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 0°C | 2 | 94 |
| DIPEA | DCM | RT | 4 | 88 |
| Pyridine | DMF | 40°C | 6 | 76 |
Purification and Characterization
Chromatographic Separation
Crude product purification via flash chromatography (SiO₂, hexane/EtOAc 3:1) removes unreacted amine and tetrazole byproducts. Recrystallization from ethanol/water enhances purity to >99% (HPLC).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, tetrazole), 3.82–3.75 (m, 1H, cyclopentyl), 2.91 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H), 1.90–1.45 (m, 8H, cyclopentyl + tetrahydro).
-
HRMS : Calculated for C₁₅H₂₀N₅OS [M+H]⁺: 326.1389; Found: 326.1385.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and benzothiophene core are believed to play a crucial role in its binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Tetrahydrobenzo[b]thiophene Derivatives
- N-(4-fluorophenyl)-2-{[(1E)-(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Key Differences: Replaces the tetrazole and cyclopentyl groups with a Schiff base (methoxyphenyl-imine) and 4-fluorophenyl carboxamide.
- N-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Key Differences: Substitutes tetrazole with a chloroacetyl-amino group and cyclopentyl with benzyl. Implications: The chloroacetyl group may confer electrophilic reactivity, increasing susceptibility to nucleophilic attack, while the benzyl group enhances aromatic interactions but reduces conformational flexibility compared to cyclopentyl .
Fused-Ring Systems
- 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Key Differences: Fuses a pyrimidine ring to the tetrahydrobenzothiophene core.
Functional Group Analysis
Tetrazole vs. Carboxylic Acid Bioisosteres
- Tetrazole Group: Exhibits strong hydrogen-bonding capacity (donor and acceptor) and metabolic stability, making it superior to carboxylic acids in avoiding ionization at physiological pH .
- Chloroacetyl Group : Introduces reactivity but may lead to off-target alkylation, limiting therapeutic utility compared to the inert tetrazole .
Cyclopentyl vs. Aromatic Substituents
- Cyclopentyl : Enhances lipophilicity and may induce specific puckering conformations in the tetrahydrobenzothiophene ring, optimizing steric complementarity in hydrophobic binding pockets .
Biological Activity
N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest it may interact with various biological targets, leading to therapeutic applications in areas such as pain management and cancer treatment.
Chemical Structure and Properties
The compound features a tetrazole ring and a benzothiophene moiety, which are known for their pharmacological significance. The molecular formula is , with a molecular weight of approximately 292.41 g/mol. The presence of the cyclopentyl group enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research indicates that compounds containing tetrazole rings often exhibit diverse biological activities, including:
- Calcium channel inhibition
- Anti-inflammatory effects
- Analgesic properties
These activities are particularly relevant in the development of treatments for conditions such as hypertension and chronic pain.
Ion Channel Interaction
This compound has been suggested to interact with ion channels or G-protein coupled receptors (GPCRs). This interaction may modulate cellular signaling pathways that are crucial for cardiovascular regulation and pain perception.
Antiproliferative Activity
Similar compounds in the benzothiophene class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiophene derivatives can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and growth inhibition capabilities of this compound against several cancer cell lines. Preliminary results indicate:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 2.01 | Induction of apoptosis |
| T47D (breast cancer) | 0.362 | Cell cycle arrest |
| CAKI-1 (kidney) | 0.69 | Inhibition of tubulin polymerization |
These findings suggest that the compound has potent anticancer properties comparable to established chemotherapeutics like nocodazole .
In Vivo Studies
In vivo studies using murine models have shown that this compound can significantly reduce tumor growth compared to untreated controls. This reinforces the potential for developing this compound as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
